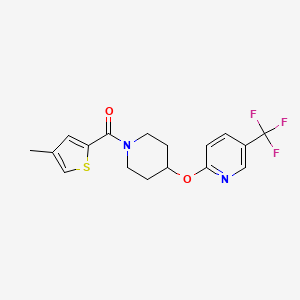

(4-Methylthiophen-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

(4-methylthiophen-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O2S/c1-11-8-14(25-10-11)16(23)22-6-4-13(5-7-22)24-15-3-2-12(9-21-15)17(18,19)20/h2-3,8-10,13H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBKJMBKJBWRCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (4-Methylthiophen-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone , identified by its CAS number 1421451-57-1 , is a novel chemical entity with potential therapeutic applications. Its unique structure, featuring a thiophene ring and a trifluoromethyl-substituted pyridine, suggests possible interactions with biological targets, making it of interest in medicinal chemistry.

The molecular formula of the compound is C17H17F3N2O2S , with a molecular weight of 370.39 g/mol . The structural components include:

- Methylthiophene : Contributes to lipophilicity and potential receptor interactions.

- Trifluoromethylpyridine : Enhances metabolic stability and bioactivity.

- Piperidine moiety : Often associated with pharmacological activity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential avenues for therapeutic use:

2. Antimicrobial Properties

Pyridine derivatives have been documented to possess antimicrobial activity against both bacteria and fungi. The incorporation of the trifluoromethyl group is believed to enhance this activity due to increased electron-withdrawing effects, which can affect the binding affinity to microbial targets .

3. Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The piperidine ring may play a role in modulating inflammatory pathways, potentially through receptor interactions .

The proposed mechanism of action for (4-Methylthiophen-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone involves:

- Receptor Binding : The compound may act as a ligand for various receptors involved in cell signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes that are critical in cancer progression or inflammation, thus modulating cellular responses.

Research Findings and Case Studies

Several studies have explored the biological effects of structurally related compounds:

These findings suggest that the compound's structural features may confer similar biological activities.

Aplicaciones Científicas De Investigación

The compound (4-Methylthiophen-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone , often referred to by its structural components, has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing insights from diverse sources.

Anticancer Activity

Research indicates that compounds with similar structural motifs have demonstrated significant anticancer properties. For instance, derivatives featuring trifluoromethylpyridine have been explored for their ability to inhibit key pathways involved in tumor growth, particularly the phosphoinositide 3-kinase (PI3K) pathway, which is frequently overactivated in various cancers . The incorporation of the piperidine ring may also enhance the binding affinity to specific biological targets.

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. Compounds that interact with neurotransmitter systems or modulate neuroinflammatory pathways are of particular interest. For example, studies on similar compounds have shown efficacy in models of Alzheimer's disease and other neurodegenerative conditions by targeting specific receptors or enzymes involved in neuroprotection .

Antimicrobial Properties

There is emerging evidence that compounds containing thiophene and pyridine rings exhibit antimicrobial activity. The unique electronic properties imparted by the trifluoromethyl group can enhance their interaction with microbial cell membranes or key metabolic enzymes . Further exploration into this area could yield novel antimicrobial agents.

Synthesis and Derivation

The synthesis of this compound typically involves multi-step organic reactions, including:

- Piperidine Formation : Starting from commercially available piperidine derivatives.

- Substitution Reactions : Utilizing electrophilic aromatic substitution to introduce the trifluoromethyl group onto the pyridine.

- Final Coupling : Combining the thiophene and piperidine components through acylation or similar coupling techniques.

This synthetic route allows for the exploration of various analogs, enhancing the understanding of structure-activity relationships (SAR) within this class of compounds.

Case Study 1: Anticancer Screening

A study published in Journal of Medicinal Chemistry screened several derivatives of similar structures against various cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts, suggesting a promising avenue for further development .

Case Study 2: Neuroprotective Effects

In another investigation, researchers evaluated the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. The findings revealed that these compounds significantly reduced neuronal death, implicating their potential as therapeutic agents for neurodegenerative diseases .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The compound shares core features with several synthesized analogs (Table 1). Key structural differences lie in:

- Heterocyclic Linkage : Replacement of piperazine (e.g., in compound 21 ) with piperidine alters basicity and hydrogen-bonding capacity.

- Substituent Positioning : The pyridinyloxy group in the target compound vs. phenyl or pyridinyl groups in analogs affects electronic and steric profiles.

- Functional Group Modifications : Variations in alkyl chains, thiophene substituents, or CF₃ positioning influence solubility and target binding .

Impact of Structural Differences

- Piperidine vs.

- Pyridinyloxy vs. Phenyl : The pyridine oxygen in the target compound may enhance hydrogen-bond acceptor capacity compared to the purely hydrophobic 4-CF₃-phenyl group in compound 21 .

- 4-Methylthiophene vs. Unsubstituted Thiophene : The methyl group improves lipophilicity and may stabilize hydrophobic interactions in target binding .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound likely involves multi-step reactions, starting with the coupling of the 4-methylthiophene-2-carbonyl moiety to a functionalized piperidine intermediate. Key steps may include:

- Nucleophilic substitution : Introducing the trifluoromethylpyridinyloxy group to the piperidine ring under basic conditions (e.g., NaOH in dichloromethane, as in ).

- Catalytic coupling : Using p-toluenesulfonic acid (p-TSA) to facilitate condensation reactions, similar to one-step chromenopyrimidine syntheses .

- Purification : Column chromatography or recrystallization to achieve high purity (>99%, as noted in ).

Optimization involves adjusting solvent polarity, temperature, and catalyst loading. For example, highlights the use of formaldehyde and sodium hydroxide for hydroxymethylation, which could be adapted for intermediate functionalization.

Basic: What analytical techniques are critical for structural validation and purity assessment?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the connectivity of the thiophene, piperidine, and pyridine moieties. For example, used NMR to resolve pyrazolone derivatives with similar complexity.

- X-ray crystallography : Definitive proof of stereochemistry and bond angles, as demonstrated for pyrazolone-thiophene hybrids ().

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns (e.g., ).

- HPLC/LC-MS : To assess purity (>99%) and detect trace impurities ( ).

Advanced: How can researchers evaluate the compound’s pharmacological activity, and what assays are most relevant?

Answer:

- In vitro assays :

- In vivo models : Rodent studies for pharmacokinetics (absorption, distribution, metabolism) using LC-MS/MS for quantification.

- Structure-activity relationship (SAR) : Modify substituents (e.g., methylthiophene or piperidine groups) and compare bioactivity, as in ’s thiophene derivatives.

Advanced: How can computational methods guide the design of analogs with improved physicochemical properties?

Answer:

- Molecular docking : Predict binding affinity to target proteins (e.g., used computational studies to validate drug-like properties).

- ADMET prediction : Tools like SwissADME to optimize solubility, permeability, and metabolic stability. The trifluoromethyl group may enhance lipophilicity but require balancing with polar piperidine-oxypyridine motifs.

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, as applied to pyrimidine analogs in .

Advanced: How to resolve contradictions in experimental data (e.g., solubility vs. bioactivity)?

Answer:

- Controlled solubility studies : Use standardized buffers (PBS, DMSO) and compare with literature values for structurally related compounds (e.g., ’s purity protocols).

- Data normalization : Account for batch-to-batch variability by including internal controls (e.g., ’s randomized block design for environmental studies).

- Multivariate analysis : Apply PCA or PLS regression to correlate solubility, logP, and bioactivity data ( ’s approach for environmental chemical properties).

Advanced: What environmental impact assessments are necessary for this compound?

Answer:

- Biodegradation studies : OECD 301 tests to evaluate persistence in water/soil ( ’s focus on environmental fate).

- Ecotoxicity assays : Daphnia magna or algae growth inhibition tests (aligned with ’s ecological risk framework).

- Bioaccumulation modeling : Use EPI Suite to predict logKow and BCF values, critical for regulatory compliance.

Basic: How to ensure compound stability under varying storage conditions?

Answer:

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures.

- Long-term stability : Store at -20°C in amber vials under inert gas (N₂/Ar), as advised in ’s safety guidelines.

- Periodic HPLC analysis : Monitor degradation products over time ( ).

Advanced: What synthetic strategies mitigate toxicity risks during scale-up?

Answer:

- Green chemistry principles : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent use ( ).

- In-line purification : Avoid intermediate isolation steps that generate hazardous waste (e.g., ’s one-step synthesis).

- Safety-by-design : Incorporate predictive toxicology tools (e.g., Derek Nexus) early in route scouting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.